molecular formula C12H14O2 B2869716 methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate CAS No. 199393-24-3

methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate

Cat. No.: B2869716
CAS No.: 199393-24-3
M. Wt: 190.242
InChI Key: BOTNWHZTEASVBM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate is a high-purity chemical compound supplied for research and development purposes. This compound, with the CAS number 199393-24-3, has a molecular formula of C 12 H 14 O 2 and a molecular weight of 190.24 g/mol . Its structure is defined by the SMILES code O=C(OC)/C=C/C1=CC(C)=CC=C1C . This ester is of significant interest in the field of organic synthesis, particularly as a building block for more complex molecules. Structurally related 3-arylpropenoic acid derivatives (commonly known as cinnamates) are key intermediates in hydroarylation reactions, such as the Friedel-Crafts reaction, facilitated by strong Brønsted or Lewis acids . These reactions enable the formation of novel propenoic acid derivatives with potential biological activity. Furthermore, research on similar furan-based propenoic acids and esters has demonstrated that these compounds can possess good antimicrobial activity against pathogens such as the yeast-like fungi Candida albicans , as well as Escherichia coli and Staphylococcus aureus . As such, this compound presents a valuable compound for researchers exploring new synthetic pathways and investigating biological properties in medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (E)-3-(2,5-dimethylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-5-10(2)11(8-9)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNWHZTEASVBM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 2,5-dimethylcinnamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2,5-dimethylcinnamic acid+methanolH2SO4methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate+H2O\text{2,5-dimethylcinnamic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,5-dimethylcinnamic acid+methanolH2​SO4​​methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the saturated ester.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 2,5-dimethylcinnamic acid.

    Reduction: Methyl 3-(2,5-dimethylphenyl)propanoate.

    Substitution: Various halogenated derivatives, depending on the position of substitution on the aromatic ring.

Scientific Research Applications

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl (2E)-3-(2,4-Dihydroxyphenyl)prop-2-enoate
  • Structure : Differs by having hydroxyl groups at positions 2 and 4 on the phenyl ring instead of methyl groups.
  • However, these groups also render the compound prone to degradation under reflux conditions, as observed during extraction processes .
  • Synthesis : Formed via thermal degradation of umbelliferone during extraction, indicating instability under acidic or heated conditions .
Methyl 2,5-Dihydroxycinnamate
  • Structure : Features hydroxyl groups at positions 2 and 5, contrasting with the dimethyl substitution in the target compound.
  • The hydroxyl groups may facilitate metabolic conjugation (e.g., glucuronidation) in biological systems .
Methyl (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoate
  • Structure : Contains an additional methyl group at position 4, resulting in a 2,4,5-trimethylphenyl substituent.
  • Impact : Increased steric hindrance and lipophilicity compared to the target compound, which may influence binding affinity in biological targets or material compatibility .

Heteroaromatic Analog: (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one

  • Structure : Replaces the phenyl ring with a 2,5-dimethyl-3-thienyl group and introduces a ketone instead of an ester.
  • The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the ester .

Amino Acid Derivatives: Methyl 3-Phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate

  • Structure: A structurally distinct amino acid ester with an imidazole ring and phenyl groups.

Data Table: Structural and Functional Comparisons

Compound Name Substituents/Ring Type Key Properties/Applications Synthesis Method Reference
Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate 2,5-Dimethylphenyl High lipophilicity; potential agrochemical use Not explicitly reported
Methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate 2,4-Dihydroxyphenyl Thermally unstable; formed during extraction Degradation of umbelliferone
Methyl 2,5-dihydroxycinnamate 2,5-Dihydroxyphenyl Polyphenol metabolite; bioactive Esterification of cinnamic acid
Methyl (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoate 2,4,5-Trimethylphenyl Enhanced steric hindrance Commercial synthesis
(2E)-1-(2,5-Dimethyl-3-thienyl)prop-2-en-1-one 2,5-Dimethylthiophene Thiophene-enhanced conjugation Cross-coupling reactions

Biological Activity

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate, an organic compound with the molecular formula C13H16O2, is a derivative of cinnamic acid. Its unique structure, characterized by the presence of two methyl groups at the 2 and 5 positions of the phenyl ring, contributes to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the esterification of 2,5-dimethylcinnamic acid with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

2 5 dimethylcinnamic acid+methanolH2SO4methyl 2E 3 2 5 dimethylphenyl prop 2 enoate+H2O\text{2 5 dimethylcinnamic acid}+\text{methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{methyl 2E 3 2 5 dimethylphenyl prop 2 enoate}+\text{H}_2\text{O}

This compound has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes within bacterial cells .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity is particularly relevant for developing treatments for inflammatory diseases .

Antioxidant Activity

This compound possesses antioxidant properties that can scavenge free radicals and reduce oxidative stress in biological systems. This activity contributes to its potential protective effects against cellular damage and aging-related diseases .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or cellular signaling, which can lead to reduced proliferation of pathogenic microorganisms or cancer cells.
  • Receptor Modulation : It may interact with specific receptors to exert pharmacological effects, influencing processes such as pain perception or immune responses.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics. This suggests a potential role as an alternative therapeutic agent in treating resistant bacterial infections .

Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .

Comparative Analysis with Related Compounds

To understand its unique properties better, it is helpful to compare this compound with similar compounds:

CompoundStructure CharacteristicsBiological Activity
Methyl cinnamateLacks methyl substitutions on the aromatic ringWeaker antimicrobial properties
Ethyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoateSimilar structure but with an ethyl groupDifferent physical properties and reactivity

The presence of methyl substitutions at positions 2 and 5 enhances the biological activity compared to other cinnamic acid derivatives.

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